molecular formula C19H24N2O2S B13397743 Levomepromazine sulfoxide

Levomepromazine sulfoxide

Cat. No.: B13397743
M. Wt: 344.5 g/mol
InChI Key: CUJAZGOWDHBZEI-GMBBYQRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levomepromazine sulfoxide is a metabolite of levomepromazine, a phenothiazine neuroleptic drug. Levomepromazine is widely used for its antipsychotic, antiemetic, and analgesic properties, particularly in palliative care settings . The sulfoxide form is produced through the oxidation of levomepromazine and has distinct pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Levomepromazine sulfoxide can be synthesized through the oxidation of levomepromazine. One common method involves the use of aqueous nitrous acid at room temperature, which selectively oxidizes the phenothiazine ring to form the sulfoxide . This method is efficient and can produce gram quantities of the sulfoxide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of nitrous acid or other oxidizing agents in a controlled environment is likely employed.

Chemical Reactions Analysis

Types of Reactions: Levomepromazine sulfoxide primarily undergoes oxidation reactions. The sulfoxidation process involves the conversion of the sulfur atom in the phenothiazine ring to a sulfoxide group. This reaction can be catalyzed by various oxidizing agents, including nitrous acid .

Common Reagents and Conditions:

Major Products Formed: The primary product of the oxidation reaction is this compound. This compound can further undergo metabolic transformations in the body, but the sulfoxide form is the major product of the initial oxidation.

Scientific Research Applications

Levomepromazine sulfoxide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Levomepromazine sulfoxide exerts its effects by interacting with multiple receptor sites in the body. It acts as an antagonist at various receptors, including dopamine (D2), histamine (H1), muscarinic acetylcholine, and serotonin (5HT-2) receptors . This broad-spectrum activity contributes to its pharmacological effects, such as sedation, antiemesis, and analgesia.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Levomepromazine sulfoxide is part of the phenothiazine class of compounds, which includes several other neuroleptic drugs. Some similar compounds include:

Uniqueness of this compound: this compound is unique due to its broad-spectrum receptor antagonism and its specific use in palliative care settings. Its ability to manage multiple symptoms such as nausea, vomiting, and agitation makes it a valuable compound in clinical practice .

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

(2R)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m1/s1

InChI Key

CUJAZGOWDHBZEI-GMBBYQRISA-N

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C

Origin of Product

United States

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